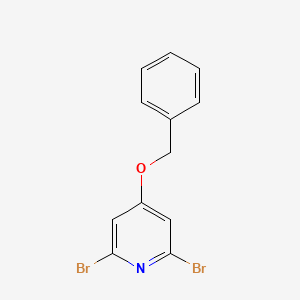
4-(Benzyloxy)-2,6-dibromopyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Benzyloxy)-2,6-dibromopyridine is an organic compound belonging to the pyridine family. It is characterized by the presence of a benzyloxy group at the 4-position and two bromine atoms at the 2- and 6-positions of the pyridine ring. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Benzyloxy)-2,6-dibromopyridine typically involves the bromination of 4-(Benzyloxy)pyridine. The process can be carried out using bromine or N-bromosuccinimide (NBS) as the brominating agents under controlled conditions. The reaction is usually performed in an inert solvent such as dichloromethane or chloroform at low temperatures to ensure selective bromination at the desired positions .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions, using continuous flow reactors for better control, and employing purification techniques like recrystallization or chromatography to obtain high-purity products.
化学反応の分析
Types of Reactions: 4-(Benzyloxy)-2,6-dibromopyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The benzyloxy group can be oxidized to a benzoyl group or reduced to a benzyl group using suitable reagents.
Coupling Reactions: It can participate in Suzuki-Miyaura and Heck coupling reactions to form carbon-carbon bonds with other aromatic or aliphatic compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium thiolate in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Major Products Formed:
- Substituted pyridines with various functional groups replacing the bromine atoms.
- Oxidized or reduced derivatives of the benzyloxy group.
科学的研究の応用
4-(Benzyloxy)-2,6-dibromopyridine finds applications in several fields:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and heterocycles.
Biology: Potential use in the development of bioactive compounds and as a building block in drug discovery.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 4-(Benzyloxy)-2,6-dibromopyridine is not fully understood. it is believed to interact with various molecular targets through its reactive bromine atoms and benzyloxy group. These interactions can lead to the formation of covalent bonds with biological macromolecules, potentially disrupting their normal function and leading to therapeutic effects .
類似化合物との比較
- 4-(Benzyloxy)-2-hydroxybenzaldehyde
- 4-(Benzyloxy)-3-methoxybenzaldehyde
- 2-Iodo-4-(benzyloxy)pyridine
Comparison: 4-(Benzyloxy)-2,6-dibromopyridine is unique due to the presence of two bromine atoms, which significantly enhance its reactivity compared to similar compounds with only one halogen or different substituents. This increased reactivity makes it a valuable intermediate in organic synthesis and a potential candidate for developing new pharmaceuticals .
特性
分子式 |
C12H9Br2NO |
|---|---|
分子量 |
343.01 g/mol |
IUPAC名 |
2,6-dibromo-4-phenylmethoxypyridine |
InChI |
InChI=1S/C12H9Br2NO/c13-11-6-10(7-12(14)15-11)16-8-9-4-2-1-3-5-9/h1-7H,8H2 |
InChIキー |
PSAGJQYMSMUCHE-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)COC2=CC(=NC(=C2)Br)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















